2-Fluorocyclopentan-1-amine hydrochloride

Übersicht

Beschreibung

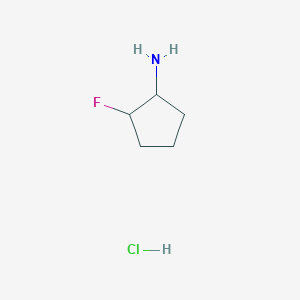

“2-Fluorocyclopentan-1-amine hydrochloride” is a chemical compound with the CAS Number: 2125943-82-8 . It has a molecular weight of 139.6 and its IUPAC name is (1R,2R)-2-fluorocyclopentan-1-amine hydrochloride . It is a solid substance and is used for research and development .

Molecular Structure Analysis

The molecular formula of “2-Fluorocyclopentan-1-amine hydrochloride” is C5H11ClFN . The Inchi Code is 1S/C5H10FN.ClH/c6-4-2-1-3-5(4)7;/h4-5H,1-3,7H2;1H/t4-,5-;/m1./s1 .Physical And Chemical Properties Analysis

“2-Fluorocyclopentan-1-amine hydrochloride” is a solid substance . Its molecular weight is 139.6 and its molecular formula is C5H11ClFN .Wissenschaftliche Forschungsanwendungen

Antiviral Applications

- Synthesis and Anti-Influenza Activity : Tricyclic compounds incorporating a unique amine moiety, based on the structure of triperiden and including 2-fluorocyclopentan-1-amine hydrochloride, have shown potent anti-influenza A virus activity. This suggests its potential as a novel anti-influenza agent for humans (Oka et al., 2001).

Chemical Synthesis and Reactivity

- Enzymatic Deracemization : The compound has been used in the synthesis of optically active vicinal fluorocyclopentanols and fluorocyclopentanamines through enzymatic deracemization. This process achieves high enantioselectivities and yields, demonstrating its utility in creating stereochemically complex structures (Kolodiazhnyi et al., 2021).

- Reactivity of Heterocyclic Hydroxylamine-O-sulfonates : Heterocyclic hydroxylamine-O-sulfonates, which can be derived from reactions involving 2-fluorocyclopentan-1-amine hydrochloride, serve as precursors for various heterocyclic ring systems. These compounds have potential applications in the synthesis of anticancer, antiviral, and antimicrobial agents (Sączewski & Korcz, 2014).

Fluorescent Detection and Labeling

- Fluorogenic Reactions and Fluorescent Dyes : The compound has been explored in fluorogenic reactions, contributing to the development of fluorescent dyes like Safirinium-P and Safirinium-Q. These dyes are used in fluorescent detection and labeling, highlighting its application in bioimaging and diagnostics (Sączewski & Korcz, 2015).

Fluorination in Medicinal Chemistry

- Radical Fluorination in Synthesis : The compound has been used in the synthesis of novel chemical structures like 3-fluorobicyclo[1.1.1]pentan-1-amine through radical fluorination. This represents its role in exploring new chemical spaces in medicinal chemistry (Goh & Adsool, 2015).

Safety and Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

Eigenschaften

IUPAC Name |

2-fluorocyclopentan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FN.ClH/c6-4-2-1-3-5(4)7;/h4-5H,1-3,7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJXOEOALNHXCOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluorocyclopentan-1-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(Phenylsulfanyl)methyl]pyrrolidine](/img/structure/B3378338.png)

![2-amino-N-[1-(2,5-dimethylthiophen-3-yl)ethyl]butanamide hydrochloride](/img/structure/B3378387.png)

![N-[(1-aminocyclohexyl)methyl]-2,5-dichlorothiophene-3-sulfonamide hydrochloride](/img/structure/B3378410.png)

![4-Hydroxy-4-[4-(propan-2-yl)phenyl]cyclohexan-1-one](/img/structure/B3378415.png)